molecular formula C9H9IO4 B2725100 Ethyl 3,5-dihydroxy-4-iodobenzoate CAS No. 692204-84-5

Ethyl 3,5-dihydroxy-4-iodobenzoate

Cat. No. B2725100
CAS RN: 692204-84-5
M. Wt: 308.071
InChI Key: IDXUZOXYNCUBAM-UHFFFAOYSA-N
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Description

Ethyl 3,5-dihydroxy-4-iodobenzoate is a chemical compound with the molecular formula C9H9IO4 . It has an average mass of 308.070 Da and a monoisotopic mass of 307.954529 Da .


Synthesis Analysis

The synthesis of related compounds such as ethyl 3,4-dihydroxybenzoate involves processes like oxidation and esterification, starting from 4-methylcatechol. Optimal conditions for such syntheses have been investigated, focusing on catalyst dosage, reaction time, and temperature, achieving yields up to 90.5%. Although not directly on Ethyl 3,5-dihydroxy-4-iodobenzoate, these methods can be relevant for its synthesis by indicating the techniques and conditions that might be adapted for its production.


Molecular Structure Analysis

The molecular structure of compounds like ethyl 3,5-dihydroxy-4-iodobenzoate can be elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, studies on similar compounds have confirmed structures through detailed NMR analysis and single-crystal X-ray diffraction.


Chemical Reactions Analysis

Chemical properties of ethyl 3,5-dihydroxy-4-iodobenzoate and related compounds involve reactions such as iodocyclization, which can lead to the formation of various structurally complex molecules. The reactivity towards different reagents and the potential for forming diverse derivatives through reactions like iodocyclization demonstrates the compound’s versatility in organic synthesis.


Physical And Chemical Properties Analysis

The physical properties of ethyl 3,5-dihydroxy-4-iodobenzoate, such as molar enthalpies of formation, have been studied through experimental and theoretical approaches. These studies help in understanding the stability, reactivity, and energy profiles of such compounds, providing insights into their potential applications and handling requirements.

Scientific Research Applications

Synthesis and Chemical Analysis

Ethyl 3-iodobenzoate, a related compound, is prepared through the reaction of 3-iodobenzoic acid with anhydrous ethanol in sulfuric acid. This compound is then used to synthesize various oxadiazolines, highlighting its role as a versatile synthetic intermediate in organic chemistry H. Jun, 2011.

Biochemical Applications

Ethyl-3,4-dihydroxybenzoate (EDHB), a compound structurally similar to ethyl 3,5-dihydroxy-4-iodobenzoate, is used as a substrate analog and competitive inhibitor of prolyl 4-hydroxylases. These enzymes are crucial for collagen maturation and oxygen sensing, demonstrating the biochemical significance of this class of compounds Jian Wang et al., 2002.

Environmental Impact and Toxicology

The environmental behavior of compounds similar to ethyl 3,5-dihydroxy-4-iodobenzoate, such as ethyl-4-aminobenzoate (Et-PABA), has been studied in detail. Despite its widespread use, Et-PABA is rarely detected in environmental waters, which has led to investigations into its photocatalytic degradation and transformation products. This research sheds light on the environmental fate and potential toxicity of similar compounds A. J. Li et al., 2017.

Chemical Catalysis and Oxidation Processes

Derivatives of ethyl 3,5-dihydroxy-4-iodobenzoate have been explored for their catalytic properties, particularly in the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids. These studies highlight the potential of such compounds in facilitating environmentally friendly chemical transformations M. Uyanik et al., 2009.

Safety and Hazards

Ethyl 3,5-dihydroxy-4-iodobenzoate should be handled with care. It is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

ethyl 3,5-dihydroxy-4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXUZOXYNCUBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)O)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dihydroxy-4-iodobenzoate

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